DB2313

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

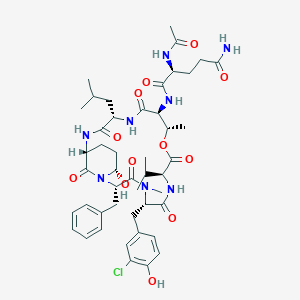

First-in-class potent small-molecule inhibitor of PU., disrupting the interaction of PU. with target gene promoters and leading to downregulation of canonical PU. transcriptional targets

DB2313 is a first-in-class potent small-molecule inhibitor of PU.1. This compound disrupts the interaction of PU. with target gene promoters and leads to down-regulation of canonical PU. transcriptional targets.

Mécanisme D'action

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

Analyse Biochimique

Biochemical Properties

Carboximidamide is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, carboximidamide-containing compounds have been found to exhibit antiproliferative activity, targeting EGFR, BRAF, and CDK2 .

Cellular Effects

Carboximidamide impacts various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, carboximidamide derivatives have been shown to inhibit cell proliferation and reduce the arginine asymmetric dimethylation level in leukemia cancer cells .

Molecular Mechanism

Carboximidamide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, a carboximidamide derivative, K313, was found to be a nonclassic noncompetitive inhibitor to PRMT1 .

Propriétés

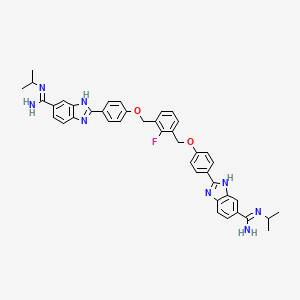

IUPAC Name |

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPJXUYFGWDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H41FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)